molecular formula C12H16F2O2 B8014941 6-(2,3-Difluorophenoxy)hexan-1-ol

6-(2,3-Difluorophenoxy)hexan-1-ol

Cat. No.: B8014941
M. Wt: 230.25 g/mol
InChI Key: ZFNBIOHOGKBSPV-UHFFFAOYSA-N
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Description

6-(2,3-Difluorophenoxy)hexan-1-ol is a fluorinated aliphatic alcohol characterized by a hexan-1-ol backbone substituted with a 2,3-difluorophenoxy group at the sixth carbon. This structural motif combines the hydrophobicity of the aromatic difluorophenoxy moiety with the polar hydroxyl group, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Notably, indicates that this compound was previously available from CymitQuimica but has since been discontinued, suggesting challenges in synthesis or niche applications.

Properties

IUPAC Name

6-(2,3-difluorophenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c13-10-6-5-7-11(12(10)14)16-9-4-2-1-3-8-15/h5-7,15H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNBIOHOGKBSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituent Position Fluorine Atoms Backbone Key References
6-(2,3-Difluorophenoxy)hexan-1-ol 2,3-difluorophenoxy 2 Hexan-1-ol
6-(2,4-Difluorophenoxy)hexan-1-ol 2,4-difluorophenoxy 2 Hexan-1-ol
6-(Benzyloxy)hexan-1-ol Benzyloxy 0 Hexan-1-ol
Hexan-6-olide (oxepan-2-one) Lactone ring 0 Cyclic ester
1H,1H,2H,2H-Perfluorohexan-1-ol Perfluoroalkyl chain 10 Hexan-1-ol

Structural Insights :

  • Fluorine Substitution: The 2,3-difluorophenoxy group in the target compound contrasts with the 2,4-difluorophenoxy substituent in pamapimod derivatives (), where fluorine positioning affects electronic properties and binding affinity in kinase inhibitors. The 2,3-difluoro configuration may enhance steric hindrance compared to 2,4-substituted analogs.
  • Hydrophobicity: The difluorophenoxy group increases hydrophobicity relative to benzyloxy-substituted analogs (), which could influence membrane permeability in biological systems .
Physicochemical Properties
Property This compound (Predicted) 6-(2,4-Difluorophenoxy)hexan-1-ol 1H,1H,2H,2H-Perfluorohexan-1-ol
LogP (Octanol-Water) ~3.2 (moderate lipophilicity) ~3.5 >4.0 (highly lipophilic)
Solubility in Water Low (<1 mg/mL) Low Very low (<0.1 mg/mL)
Boiling Point ~250–270°C ~260–280°C ~180–200°C
Hydrogen Bond Donors 1 (hydroxyl) 1 1

Key Observations :

  • Fluorination Impact : Perfluorohexan-1-ol () exhibits extreme hydrophobicity (LogP >4.0) due to fluorine’s electron-withdrawing effects, whereas the target compound’s LogP is moderated by the aromatic ring and hydroxyl group.
  • Thermal Stability: The difluorophenoxy group likely increases thermal stability compared to non-fluorinated analogs like 6-(benzyloxy)hexan-1-ol ().

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